

"1,3-Diethoxy-2-propanol molecular weight and formula"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,3-Diethoxy-2-propanol*

Cat. No.: *B053937*

[Get Quote](#)

An In-Depth Technical Guide to **1,3-Diethoxy-2-propanol** for Advanced Research and Pharmaceutical Development

Authored by a Senior Application Scientist **Introduction**

1,3-Diethoxy-2-propanol, also known as Glycerol α,γ -diethyl ether, is a versatile glycol ether and a protected derivative of glycerol that holds significant value in the fields of organic synthesis, materials science, and pharmaceutical development.^[1] Its unique bifunctional structure, featuring a central propanol core with ethoxy groups at the 1 and 3 positions, provides both ether and alcohol functionalities.^[1] This guide offers an in-depth examination of its molecular characteristics, synthesis, applications, and safe handling protocols, tailored for researchers and drug development professionals.

Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. **1,3-Diethoxy-2-propanol** is a colorless to nearly colorless clear liquid.^[2] Its key identifiers and physicochemical characteristics are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₆ O ₃	[2][3][4][5]
Molecular Weight	148.20 g/mol	[4]
CAS Number	4043-59-8	[3][4]
IUPAC Name	1,3-diethoxypropan-2-ol	[1][4]
Synonyms	Diethylin, Glycerol 1,3-diethyl ether	[4]
Density	0.95 g/cm ³ at 20 °C	
Boiling Point	61.5-62 °C at 2 Torr	[3]
Flash Point	80.9 ± 23.2 °C	[3]

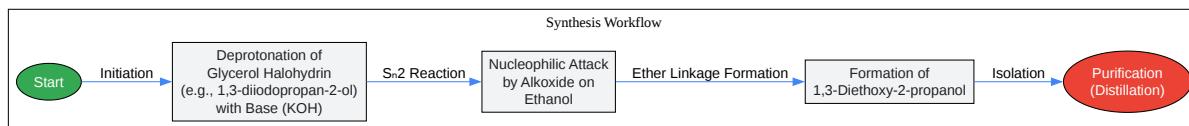
Molecular Structure and Visualization

The functionality of **1,3-Diethoxy-2-propanol** is directly derived from its molecular architecture. The two ether linkages render it a polar aprotic solvent, while the secondary hydroxyl group provides a reactive site for further chemical modification.[1]

Caption: Chemical structure of **1,3-Diethoxy-2-propanol**.

Synthesis Strategies: A Mechanistic Overview

The preparation of **1,3-Diethoxy-2-propanol** is most commonly achieved through established etherification protocols. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving high yields.


Williamson Ether Synthesis

A primary method for preparing ethers, the Williamson ether synthesis, proceeds via an S_n2 reaction.[1] This pathway involves the reaction of an alkoxide ion with a primary alkyl halide. In the context of **1,3-Diethoxy-2-propanol**, a glycerol-derived starting material is typically used.

Experimental Protocol: Williamson Ether Synthesis

- **Alkoxide Formation:** A suitable diol precursor, such as 1,3-dihalopropan-2-ol, is treated with a strong base (e.g., sodium hydride or potassium hydroxide) to deprotonate the hydroxyl groups, forming a more nucleophilic alkoxide.
- **Nucleophilic Attack:** An ethylating agent, such as ethyl bromide or ethyl iodide, is introduced. The alkoxide oxygen atoms act as nucleophiles, attacking the electrophilic carbon of the ethyl group and displacing the halide to form the ether linkages.
- **Work-up and Purification:** The reaction mixture is quenched, typically with water, and the product is extracted using an organic solvent. Purification is then achieved through distillation under reduced pressure to isolate the high-purity **1,3-Diethoxy-2-propanol**.

A highly effective variation involves reacting 1,3-diiodopropan-2-ol with ethanol in the presence of KOH/Al₂O₃, which can lead to a 98% conversion with 99% selectivity.[1]

[Click to download full resolution via product page](#)

Caption: Williamson ether synthesis workflow for **1,3-Diethoxy-2-propanol**.

Key Applications in Scientific Research

Role as a Protected Intermediate

A primary application of **1,3-Diethoxy-2-propanol** is its function as a key protected intermediate in complex multi-step syntheses.[1] The ethoxy groups serve as stable protecting groups for the primary hydroxyls of a glycerol backbone. This strategy is critical in the synthesis of sensitive molecules such as:

- Lipids and Glycoconjugates: Where selective modification of different hydroxyl groups is required.
- Pharmaceutical Precursors: Allowing for the construction of complex molecular scaffolds without unintended side reactions at the diol positions.[\[1\]](#)

The ethoxy groups can be selectively deprotected under acidic conditions to regenerate the parent polyol at the desired stage of a synthetic route.[\[1\]](#)

Specialized Solvent and Reagent

As a high-boiling, polar aprotic solvent, **1,3-Diethoxy-2-propanol** is effective at solubilizing a wide array of organic compounds and polymers.[\[1\]](#) Its ability to act as both a hydrogen bond acceptor (via its ether and hydroxyl oxygens) and a weak hydrogen bond donor defines its solvating power.[\[1\]](#) It is also used as a precursor in the synthesis of other fine chemicals and as a coalescing agent in coatings and inks.[\[1\]](#) In pharmaceutical research, it has been used to prepare 3-(4-benzyloxyphenyl)propanoic acid derivatives, which are useful as modulators for the GPR40 receptor.[\[6\]](#)

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when handling any chemical reagent. **1,3-Diethoxy-2-propanol** is classified as causing serious eye irritation.[\[3\]](#)[\[4\]](#)[\[7\]](#)

Hazard Identification and Personal Protective Equipment (PPE)

- GHS Hazard Statement: H319: Causes serious eye irritation.[\[3\]](#)[\[4\]](#)[\[7\]](#)
- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[\[7\]](#)
- Skin Protection: Wear impervious, fire/flame-resistant clothing and handle with appropriate chemical-resistant gloves.[\[7\]](#)[\[8\]](#)
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[\[7\]](#) Work should be conducted in a well-ventilated area or under a chemical

fume hood.[8]

First Aid Measures

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
- If on Skin: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[7]
- If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[7]
- If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Storage and Handling

- Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Recommended storage temperature is below +30°C.[6]
- Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[8]

Conclusion

1,3-Diethoxy-2-propanol is a chemical of significant utility, bridging the gap between a simple solvent and a crucial building block in advanced organic synthesis. Its defined molecular structure and predictable reactivity make it an invaluable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

- PubChem. (n.d.). **1,3-Diethoxy-2-propanol**. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 1,3-Diethoxy-2-propanol | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. 1,3-Diethoxy-2-propanol | C7H16O3 | CID 77664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-DIETHOXY-2-PROPANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,3-Diethoxy-2-propanol | 4043-59-8 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. ["1,3-Diethoxy-2-propanol molecular weight and formula"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b053937#1-3-diethoxy-2-propanol-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com